molecular formula C16H20N2OS B2928562 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1325303-51-2

3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No. B2928562
CAS RN: 1325303-51-2
M. Wt: 288.41
InChI Key: JZGXMEKQURYHFK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione , also known by its chemical formula C₁₅H₂₄OS₃ , is a heterocyclic compound with intriguing biological properties. It belongs to the class of dihydropyrimidine-2(1H)-thiones (DHPTs). These compounds have been studied for their potential in various therapeutic applications, including cancer treatment, anti-inflammatory effects, and antioxidant properties .


Synthesis Analysis

Several synthetic routes exist for preparing DHPTs. One notable method involves the Biginelli reaction , which combines aldehydes, β-ketoesters (such as methyl acetoacetate), and thiourea to yield 3,4-dihydropyrimidine-2(1H)-thiones. Additionally, N-alkylation of these compounds has been investigated .


Molecular Structure Analysis

The molecular structure of 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione consists of a spirocyclic framework with a diazaspiro unit. The presence of the methoxyphenyl group and the thione functionality contributes to its unique properties .


Physical And Chemical Properties Analysis

  • Cytotoxicity : Some derivatives exhibit promising cytotoxic activities against cancer cell lines

Safety and Hazards

While the compound shows potential, its safety profile and potential hazards require thorough investigation. As of now, it is not widely used due to limited formal indications and regional availability .

properties

IUPAC Name

3-(4-methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-19-13-8-6-12(7-9-13)14-15(20)18-16(17-14)10-4-2-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGXMEKQURYHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCCCCC3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

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